N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Catalog No.
S735298
CAS No.
185690-41-9
M.F
C66H48N4
M. Wt
897.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(...

CAS Number

185690-41-9

Product Name

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

IUPAC Name

4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-2-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine

Molecular Formula

C66H48N4

Molecular Weight

897.1 g/mol

InChI

InChI=1S/C66H48N4/c1-4-22-55(23-5-1)68(64-31-28-49-16-10-13-19-52(49)46-64)61-40-34-58(35-41-61)67(59-36-42-62(43-37-59)69(56-24-6-2-7-25-56)65-32-29-50-17-11-14-20-53(50)47-65)60-38-44-63(45-39-60)70(57-26-8-3-9-27-57)66-33-30-51-18-12-15-21-54(51)48-66/h1-48H

InChI Key

KDOQMLIRFUVJNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC1=CC=CC=C1C=C9)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC1=CC=CC=C1C=C9)C1=CC2=CC=CC=C2C=C1

Organic Light-Emitting Diodes (OLEDs):

NTADA is a potential candidate for use in organic light-emitting diodes (OLEDs) due to its electron-transporting properties. PubChem, National Institutes of Health: )

Research suggests that NTADA may offer advantages over existing electron transporting materials in OLEDs, such as:

  • Higher electron mobility: This translates to more efficient transport of electrons within the device, leading to improved device performance.
  • Good film-forming properties: This allows for the creation of uniform and smooth thin films of NTADA, which is crucial for optimal OLED function.

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound characterized by its multi-aromatic structure and multiple amine functionalities. The compound features a central benzene ring with naphthalene and phenyl substituents, contributing to its unique electronic properties. Its molecular formula is C66H48N4C_{66}H_{48}N_{4}, and it has a molecular weight of approximately 896.14 g/mol. The compound appears as a solid, typically white to light orange in color, and is sensitive to air, requiring storage under inert conditions to maintain stability .

Due to its amine groups, which can act as nucleophiles. Common reactions include:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides leading to the formation of substituted amines.
  • Oxidation: Can be oxidized to form N-oxides or quaternary ammonium salts under specific conditions.

These reactions are significant for modifying the compound's properties for various applications in organic electronics and materials science .

While specific biological activity data for N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is limited, compounds with similar structures have shown potential in various biological assays. They may exhibit:

  • Antioxidant properties: Due to the presence of aromatic systems that can scavenge free radicals.
  • Anticancer activity: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

Further studies would be needed to fully elucidate the biological profile of this specific compound .

Synthesis of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine typically involves several steps:

  • Formation of Naphthalene Derivatives: Starting from naphthalene, various functionalization methods (e.g., Friedel-Crafts reactions) can be employed to introduce the necessary substituents.
  • Amination Reactions: Using aniline derivatives in coupling reactions (such as Suzuki or Buchwald-Hartwig cross-coupling) to form the desired amine linkages.
  • Final Assembly: The final product is assembled through condensation reactions between the intermediate compounds.

These methods often require careful control of reaction conditions (temperature, solvent choice) to achieve high yields and purity .

The compound has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its electron transport properties, it is used as a hole transport material in OLEDs.
  • Organic Photovoltaics: It may serve as an active layer or component in organic solar cells.
  • Sensors: Its electronic properties make it suitable for use in chemical sensors or biosensors.

These applications leverage the compound's unique electronic structure and stability .

Interaction studies involving N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine focus on its behavior in electronic devices and biological systems:

  • In OLEDs, interactions with other organic layers are critical for optimizing charge transport and light emission efficiency.
  • In biological assays, understanding how the compound interacts with cellular components can provide insights into its potential therapeutic effects.

Research into these interactions is ongoing and essential for developing practical applications .

Several compounds share structural similarities with N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine. Here are a few notable examples:

Compound NameCAS NumberKey Features
1-Naphthalenamine, N,N-bis(4-(naphthalen-2-yloxy)phenyl)-185690-39-5Similar amine functionalities; used in electronics
1-N,N-Diphenyl-N'-[2-(naphthalen-2-yloxy)]benzene4669-06-1Exhibits similar electronic properties; potential in OLEDs
1-N,N-Diphenyl-N'-[2-(naphthalen-2-yloxy)]benzene15424-38-1Used in photonic applications; shares structural motifs

These compounds highlight the unique structural features of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yloxy)phenyl)-N1-phenyldiamine while showcasing its potential applications in advanced materials science .

XLogP3

18.6

Wikipedia

4,4',4''-Tris[2-naphthyl(phenyl)amino]triphenylamine

Dates

Modify: 2023-08-15

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